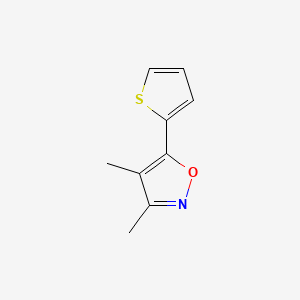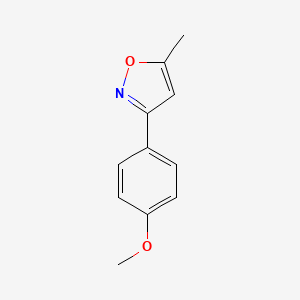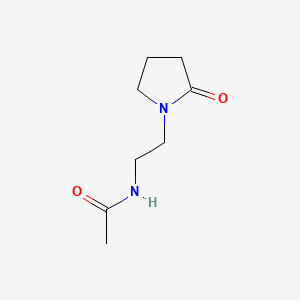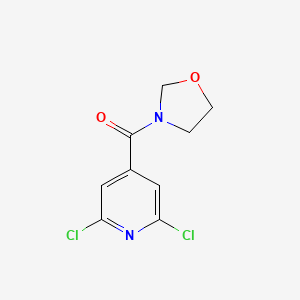![molecular formula C13H18N4 B12904443 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-23-4](/img/structure/B12904443.png)
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a pyrimidine ring, with a piperidine substituent at the 2-position and methyl groups at the 4- and 6-positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common synthetic route involves the reaction of 2-aminopyrimidine with a suitable aldehyde and a secondary amine, such as piperidine, under acidic or basic conditions. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .
Analyse Des Réactions Chimiques
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methyl groups, depending on the reaction conditions and reagents used.
Cyclization: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial applications where heterocyclic compounds are of interest
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, proliferation, or apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,5-a]pyridines: These compounds share the same fused ring system but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a different arrangement of the fused rings and substituents, resulting in distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
88875-23-4 |
|---|---|
Formule moléculaire |
C13H18N4 |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
4,6-dimethyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H18N4/c1-10-8-12(16-6-4-3-5-7-16)15-13-9-14-11(2)17(10)13/h8-9H,3-7H2,1-2H3 |
Clé InChI |
YXHNKWNCEBHQRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CN=C(N12)C)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)



![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)



![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)

![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
